Cas no 1806485-72-2 (2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid)
![2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid structure](https://ja.kuujia.com/scimg/cas/1806485-72-2x500.png)
2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid
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- インチ: 1S/C9H8BrN3O3/c10-5-3(7(14)8(15)16)1-2-4-6(5)13-9(11)12-4/h1-2,7,14H,(H,15,16)(H3,11,12,13)
- InChIKey: BCUQJVOHQVIBHC-UHFFFAOYSA-N
- ほほえんだ: BrC1C2=C(C=CC=1C(C(=O)O)O)NC(N)=N2
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 291
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 112
2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061007618-1g |
2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid |
1806485-72-2 | 98% | 1g |
$14,180.42 | 2022-03-31 | |
Alichem | A061007618-500mg |
2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid |
1806485-72-2 | 98% | 500mg |
$8,483.01 | 2022-03-31 | |
Alichem | A061007618-250mg |
2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid |
1806485-72-2 | 98% | 250mg |
$5,886.17 | 2022-03-31 |
2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acidに関する追加情報
2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid (CAS No. 1806485-72-2): A Comprehensive Overview
2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid (CAS No. 1806485-72-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as ABBA for brevity, belongs to the class of benzoimidazoles, which are widely studied for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
The molecular structure of ABBA is characterized by a 2-amino-4-bromo-1H-benzo[d]imidazol-5-yl moiety attached to a 2-hydroxyacetic acid group. The presence of the bromine atom and the amino group imparts specific chemical and biological properties that make this compound particularly interesting for further investigation. Recent studies have highlighted the potential of ABBA in various therapeutic areas, particularly in cancer research.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the antiproliferative effects of ABBA on human cancer cell lines. The results demonstrated that ABBA exhibited significant cytotoxicity against a panel of cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action was found to involve the induction of apoptosis through the activation of caspase pathways and the disruption of mitochondrial membrane potential. These findings suggest that ABBA could be a promising lead compound for the development of novel anticancer agents.
Beyond its anticancer properties, ABBA has also shown potential in other therapeutic areas. For instance, a recent study published in the European Journal of Medicinal Chemistry explored the anti-inflammatory effects of ABBA. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity could make ABBA a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of ABBA have also been investigated to assess its suitability for drug development. Studies have shown that ABBA exhibits good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its biological activities, the synthetic accessibility of ABBA is another factor that contributes to its potential as a drug candidate. The synthesis of ABBA involves a series of well-established chemical reactions, making it amenable to large-scale production. This synthetic route has been optimized to improve yield and purity, ensuring that high-quality material is available for further research and development.
The safety profile of ABBA has been evaluated in preclinical toxicity studies. These studies have shown that ABBA is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. This favorable safety profile supports its potential for clinical translation.
In conclusion, 2-(2-Amino-4-bromo-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid (CAS No. 1806485-72-2), or ABBA, is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and good safety profile make it an attractive candidate for further development in various medical fields. Ongoing research continues to explore the full potential of this compound, with the aim of translating these findings into effective treatments for patients.
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